
O-(3-methylbutyl) carbonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-methylbutyl) carbonodithioate is an organic compound with the molecular formula C6H11OS2. It is a member of the carbonodithioate family, which are esters of carbonodithioic acid. This compound is known for its applications in various industrial processes, particularly in mining and polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-methylbutyl) carbonodithioate typically involves the reaction of carbon disulfide with an alcohol, in this case, 3-methylbutanol, in the presence of a base. The reaction can be represented as follows:
CS2+C5H12O→C6H11OS2
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of aqueous solutions and is often conducted at elevated temperatures to accelerate the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions
O-(3-methylbutyl) carbonodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbonodithioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-(3-methylbutyl) carbonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is widely used as a flotation agent in the mining industry to aid in the separation of minerals
Wirkmechanismus
The mechanism of action of O-(3-methylbutyl) carbonodithioate involves its ability to form strong bonds with metal ions and other electrophilic centers. This property makes it effective in processes like mineral flotation, where it binds to metal surfaces and aids in their separation from ores. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-(2-methylbutyl) carbonodithioate
- O-butyl S-(1-chloroethyl) carbonodithioate
Comparison
O-(3-methylbutyl) carbonodithioate is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Compared to O-(2-methylbutyl) carbonodithioate, it has a different branching in the alkyl chain, which can affect its reactivity and interactions with other molecules. O-butyl S-(1-chloroethyl) carbonodithioate, on the other hand, has a chlorine atom that significantly alters its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
44844-43-1 |
|---|---|
Molekularformel |
C6H11OS2- |
Molekulargewicht |
163.3 g/mol |
IUPAC-Name |
3-methylbutoxymethanedithioate |
InChI |
InChI=1S/C6H12OS2/c1-5(2)3-4-7-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)/p-1 |
InChI-Schlüssel |
CONMNFZLRNYHIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCOC(=S)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


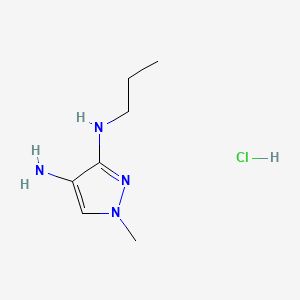
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347577.png)
![3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate](/img/structure/B12347582.png)
![(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride](/img/structure/B12347584.png)
![[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12347591.png)
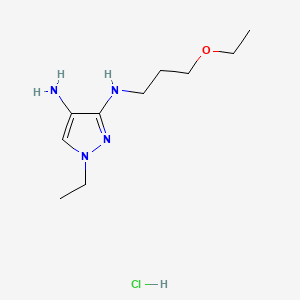

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347608.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione](/img/structure/B12347609.png)
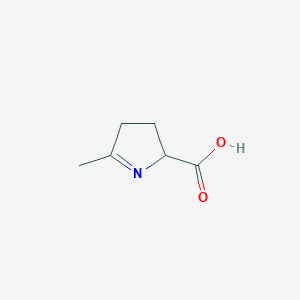
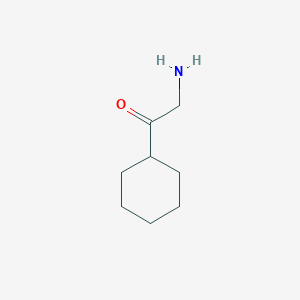
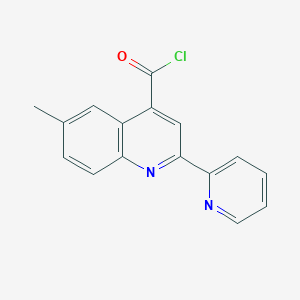
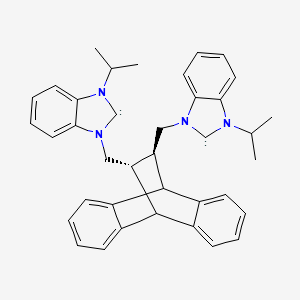
![Tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12347661.png)
